Roridin R

Description

Contextualization within Fungal Secondary Metabolites

Roridin (B1174069) R is a member of the trichothecene (B1219388) family, which are a large group of chemically related mycotoxins. These sesquiterpenoid secondary metabolites are primarily produced by various fungal genera, including Fusarium, Myrothecium, Trichoderma, Podostroma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys wikipedia.orgplos.orgnih.govmpi.govt.nzrealtimelab.comnih.gov. Fungal secondary metabolites encompass a wide range of compounds, such as plant growth regulators, pharmaceutically useful compounds, pigments, and mycotoxins nih.gov. Trichothecenes, including roridins, are of significant concern due to their frequent occurrence in cereal crops and potential health risks to humans and animals plos.orgnih.govnih.govdsm-firmenich.com.

Historical Perspectives in Mycological and Natural Product Research

The study of trichothecene-producing fungi gained momentum with their discovery as contributors to mold in grain products as early as the 1930s and 1940s mdpi.com. The identification of 4-deoxynivalenol (DON) from wheat in Eastern North America in 1980 significantly spurred research into Fusarium species and subsequently led to the discovery of trichothecenes from other fungal genera mdpi.com. Roridins, as a subgroup of macrocyclic trichothecenes, have been isolated and characterized over time, with ongoing research focusing on their structural elucidation and biological activities. For instance, the highly cytotoxic macrocyclic trichothecene Isororidin A, an epimer of Roridin A, was isolated from Myrothesium verrucaria and its structure confirmed by X-ray crystallography researchgate.neteie.griucr.org. Early investigations also explored the stereochemical aspects of related compounds like trichodermol (B1681381) (roridin C) rsc.org.

Classification and Structural Relationship within Trichothecenes

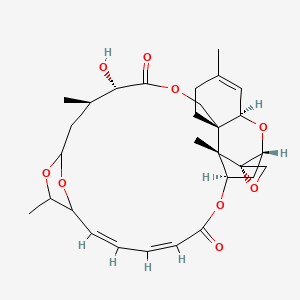

Trichothecenes are a family of over 150 chemically related toxic mycotoxins, all sharing a common core structure known as 12,13-epoxytrichothec-9-ene (B1214510) (EPT) wikipedia.orgplos.orgnih.govnih.gov. This core structure is characterized by a six-membered ring containing a single oxygen atom, flanked by two carbon rings, and notably includes an epoxide bridging carbons 12 and 13, as well as a double bond between carbons 9 and 10 wikipedia.orgdsm-firmenich.comwikipedia.org. These two functional groups are primarily responsible for the biological activities attributed to trichothecenes wikipedia.orgdsm-firmenich.comwikipedia.orgt3db.ca.

Trichothecenes are broadly classified into two main classes: simple and macrocyclic wikipedia.orgplos.orgnih.govresearchgate.netnih.gov. The simple trichothecenes are further divided into three types (A, B, and C), while macrocyclic trichothecenes constitute Type D wikipedia.orgnih.govmpi.govt.nzdsm-firmenich.comresearchgate.netnih.govresearchgate.netresearchgate.net.

Type A Trichothecenes: These compounds typically have hydroxyl or O-linked ester substitutions around the core ring structure. Examples include neosolaniol (B1681912) and T-2 toxin wikipedia.orgnih.govmpi.govt.nzdsm-firmenich.comnih.govmdpi.com.

Type B Trichothecenes: Characterized by the presence of an oxo-substitution (ketone functional group) at carbon 8 of the core ring structure. Nivalenol and deoxynivalenol (B1670258) (DON) are common examples wikipedia.orgnih.govmpi.govt.nzdsm-firmenich.comnih.govmdpi.com.

Type C Trichothecenes: Distinguished by an additional epoxide bridging carbons 7 and 8 wikipedia.orgmpi.govt.nznih.govresearchgate.net. Crotocin is an example of this type mpi.govt.nznih.govresearchgate.net.

Type D Trichothecenes: These are macrocyclic trichothecenes, characterized by an additional macrocyclic ring that links carbon 4 and carbon 15 of the trichothecene core via a cyclic diester or triester linkage wikipedia.orgplos.orgmpi.govt.nzresearchgate.neteie.grwikipedia.orgnih.govresearchgate.netfrontiersin.org. This class includes compounds such as roridins, satratoxins, verrucarins, myrotoxins, and baccharinoids mdpi.comresearchgate.neteie.grnih.govresearchgate.netresearchgate.net.

The following table summarizes the general classification of trichothecenes:

| Trichothecene Type | Defining Structural Feature | Examples |

| Type A | Hydroxyl or O-linked ester at C-8 | Neosolaniol, T-2 toxin, Diacetoxyscirpenol wikipedia.orgnih.govmpi.govt.nzdsm-firmenich.comnih.govmdpi.com |

| Type B | Ketone at C-8 | Nivalenol, Deoxynivalenol (DON) wikipedia.orgnih.govmpi.govt.nzdsm-firmenich.comnih.govmdpi.com |

| Type C | Additional epoxide bridging C-7 and C-8 | Crotocin mpi.govt.nznih.govresearchgate.net |

| Type D (Macrocyclic) | Macrocyclic ring connecting C-4 and C-15 via ester linkage | Roridins, Satratoxins, Verrucarins wikipedia.orgplos.orgmpi.govt.nzresearchgate.neteie.grwikipedia.orgnih.govresearchgate.netresearchgate.netfrontiersin.org |

Roridins are a specific subgroup within the Type D macrocyclic trichothecenes. Their defining characteristic is the macrocyclic structure bridging carbons 4 and 15 of the trichothecene core eie.grwikipedia.org. This macrocyclic ring, often a 12- or 14-atom chain, is esterified to the tricyclic skeleton via hydroxyl groups at C-4 and C-15 plos.orgnih.goveie.grresearchgate.net. The presence of this large ring distinguishes roridins from simple trichothecenes and contributes to their unique biological activities eie.grwikipedia.orgmdpi.combiosynth.com. The core structure of roridins, like other trichothecenes, includes the 12,13-epoxy ring and a double bond at C-9, C-10, which are crucial for their biological activity wikipedia.orgdsm-firmenich.comwikipedia.orgt3db.camdpi.com. The macrocyclic ring in roridins can have varied additional functional groups wikipedia.org. Roridins are often characterized by a 14-carbon atom side chain, distinguishing them from verrucarins, which typically have a 12-carbon atom side chain researchgate.netmdpi.comresearchgate.net.

The trichothecene core structure, including that of roridins, is a rigid tetracyclic system with distinct stereochemistry mdpi.comnih.gov. It comprises a cyclohexene (B86901) A-ring with a C-C double bond between C-9 and C-10, a tetrahydropyranyl B-ring, a cyclopentyl C-ring, and an epoxide at C-12/13 mdpi.comnih.gov. The A-ring typically adopts a half-chair conformation, while the B-ring is most often in a chair conformation, though a boat conformation has also been observed in some cases nih.gov.

Roridins, particularly those with complex macrocyclic side chains, can exhibit various stereoisomeric forms due to multiple chiral centers. For instance, Isororidin A is an epimer of Roridin A at position C-13' of the macrocyclic ring, a stereochemical difference confirmed by X-ray crystallography mdpi.comresearchgate.neteie.griucr.org. Research has shown that Myrothecium verrucaria can produce all four diastereomers of Roridin E, with the stereochemistries at the C-6' and C-13' centers established through a combination of X-ray crystallographic analysis, NMR spectroscopy, and chemical transformations bocsci.com. The absolute configurations of specific side-chain carbons, such as C-2' (S) and C-3' (R) in some roridins, have also been determined mdpi.com. Comprehensive NMR analysis and molecular modeling calculations have been employed to elucidate the stereochemistry of roridins, including the configurations of stereogenic carbons on the macrocyclic ring lookchem.com.

The following table details specific stereochemical findings for roridins:

| Compound | Stereogenic Center | Configuration | Method of Determination | Source |

| Roridin A | C-13' | R | X-ray crystallography mdpi.comiucr.org | Myrothecium verrucaria researchgate.neteie.gr |

| Isororidin A | C-13' | S | X-ray crystallography mdpi.comresearchgate.neteie.griucr.org | Myrothesium verrucaria researchgate.neteie.gr |

| Roridin E | C-6', C-13' | Diastereomeric | X-ray crystallography, NMR spectroscopy, Chemical transformations bocsci.com | Myrothecium verrucaria bocsci.com |

| Roridin J | Macrocyclic ring | (2'E,5'R,6'S,7'E,9'Z,13'S) | NMR analysis, Molecular modeling, X-ray crystallography lookchem.com | C. arbuscula lookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H38O9 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

(1R,3R,8R,12S,13R,19Z,21Z,25R,26S,27S)-12-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione |

InChI |

InChI=1S/C29H38O9/c1-16-9-10-28-14-33-26(32)25(31)17(2)12-24-35-18(3)19(36-24)7-5-6-8-23(30)38-20-13-22(37-21(28)11-16)29(15-34-29)27(20,28)4/h5-8,11,17-22,24-25,31H,9-10,12-15H2,1-4H3/b7-5-,8-6-/t17-,18?,19?,20-,21-,22-,24?,25+,27-,28-,29+/m1/s1 |

InChI Key |

IDKGOOSUZDQUOK-CNKICRAXSA-N |

Isomeric SMILES |

C[C@@H]1CC2OC(C(O2)/C=C\C=C/C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)[C@H]1O)C)CO5)C |

Canonical SMILES |

CC1CC2OC(C(O2)C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C1O)C)CO5)C |

Synonyms |

roridin R |

Origin of Product |

United States |

Biosynthesis and Biogenetic Pathways of Roridin R

Fungal Producers and Natural Occurrence

The production of Roridin (B1174069) R and related macrocyclic trichothecenes is confined to specific genera of fungi, which can be found in diverse ecological niches, including soil, decaying plant matter, and as endophytes within plant tissues.

The genus Myrothecium is a primary and prolific producer of a wide array of macrocyclic trichothecenes, including various roridins and verrucarins. biomedres.usbiomedres.us Species within this genus are frequently identified as the source of these compounds in both agricultural and indoor environments. mycosphere.orgekb.eg

Myrothecium roridum : This species is a well-documented producer of macrocyclic trichothecenes and is considered an important plant pathogen affecting a wide range of commercial crops. mycosphere.orgekb.eg Research has led to the isolation of numerous verrucarin and roridin-type compounds from strains of M. roridum. acs.org

Myrothecium verrucaria : Similar to M. roridum, M. verrucaria is known to produce a significant number of bioactive secondary metabolites, including roridins. biomedres.usmycosphere.org

Myrothecium sp. : Specifically, the compound Roridin R was isolated from the fungal strain Myrothecium sp. TUF 02F6. researchgate.net This strain also produces other related compounds such as roridin A, roridin H, and isororidin E. researchgate.net

| Fungal Species | Associated Roridin Compounds | Reference |

|---|---|---|

| Myrothecium sp. TUF 02F6 | This compound, Roridin A, Roridin H, Isororidin E | researchgate.net |

| Myrothecium roridum | General Roridins and Verrucarins | mycosphere.orgekb.egacs.org |

| Myrothecium verrucaria | General Roridins and Verrucarins | biomedres.usmycosphere.org |

While Myrothecium is a principal source, other fungal genera are also known producers of macrocyclic trichothecenes, indicating a broader distribution of the necessary biosynthetic machinery among fungi. wikipedia.org

Stachybotrys : Stachybotrys chartarum, often referred to as "black mold," is notorious for producing highly cytotoxic macrocyclic trichothecenes, including roridins E and L-2. sponauglewellness.comrealtimelab.com This fungus is commonly found in water-damaged buildings. wikipedia.org

Trichoderma : Certain species within the Trichoderma genus are capable of producing these complex molecules. nih.gov For instance, Trichoderma cornu-damae contains roridin E. wikipedia.org

Podostroma : This genus is also recognized as a potential source of macrocyclic trichothecenes. wikipedia.orgnih.gov

Other Genera : The broader family of trichothecenes is produced by a diverse group of fungi, including species of Fusarium, Cephalosporium, and Verticimonosporium. wikipedia.org While these are more commonly associated with simple trichothecenes, the genetic basis for production is shared.

Many producers of this compound and related mycotoxins exist as endophytic fungi. nih.gov These fungi live within the tissues of host plants without causing any apparent disease symptoms, a relationship that can be mutualistic, commensalistic, or saprophytic. biomedres.usnih.gov

Myrothecium species are frequently found as endophytes in a variety of plants, including traditional medicinal plants like Trachelospermum jasminoides and Artemisia annua. biomedres.usnih.gov This endophytic lifestyle is significant as the fungus can produce its secondary metabolites while residing within the host plant. researchgate.net The production of these potent mycotoxins may offer a protective advantage to the host plant against herbivores and pathogens. frontiersin.org

Genetic Basis of Biosynthesis

The biosynthesis of all trichothecenes, including this compound, is governed by a set of genes known as TRI genes. nih.govresearchgate.net These genes are typically found organized in a cluster within the fungal genome. researchgate.netnih.gov The core structure and subsequent complex modifications are all dictated by the enzymes encoded by these genes.

The formation of the basic trichothecene (B1219388) skeleton and its macrocyclic derivatives involves several key TRI genes.

TRI5 : This gene encodes trichodiene (B1200196) synthase, the enzyme that catalyzes the first dedicated step in the pathway: the cyclization of the primary metabolite farnesyl pyrophosphate to form trichodiene. nih.govfrontiersin.org

TRI4 : The product of TRI4 is a cytochrome P450 monooxygenase, which carries out several oxygenation steps on the trichodiene molecule. researchgate.net

TRI22 and TRI3 : These genes encode enzymes responsible for hydroxylations and subsequent acylations at specific positions on the EPT core, which are necessary for attaching the side chains. nih.gov

TRI17 : This gene encodes a polyketide synthase that forms the linear polyketide chain that will become part of the macrocyclic ring. nih.gov

Cluster Organization : In fungi that produce macrocyclic trichothecenes, the TRI gene clusters contain specific genes absent in those that only produce simple trichothecenes. nih.gov The organization of these clusters can differ significantly between fungal genera, suggesting a complex evolutionary history involving gene rearrangements. researchgate.net

| Gene | Encoded Enzyme/Protein | Function in Roridin Biosynthesis | Reference |

|---|---|---|---|

| TRI5 | Trichodiene Synthase | Catalyzes the first step: cyclization of farnesyl pyrophosphate to trichodiene. | nih.govfrontiersin.org |

| TRI4 | Cytochrome P450 Monooxygenase | Performs initial oxygenation steps on the trichodiene core. | researchgate.net |

| TRI17 | Polyketide Synthase | Synthesizes the linear polyketide portion of the macrocyclic ring. | nih.gov |

| TRI24 | Acyltransferase | Catalyzes the esterification of the verrucarinoyl side chain to the C15 hydroxyl group of the trichothecene intermediate, a key step in macrocycle formation. | nih.gov |

The formation of the distinctive macrocyclic ring of roridins is the most complex part of the biosynthetic pathway, requiring enzymes that are specific to producers of this trichothecene subclass. nih.gov The process involves the synthesis of two separate side chains—one derived from an isoprenoid and the other from a polyketide—and their subsequent esterification to the EPT core, followed by an intramolecular linkage.

A key gene identified as essential for this process is TRI24. nih.gov This gene, found in macrocyclic trichothecene producers like Paramyrothecium roridum but absent in simple trichothecene producers, is predicted to encode an acyltransferase. nih.gov Functional analysis through gene deletion demonstrated that TRI24 is required for the formation of the macrocyclic ring. nih.gov Specifically, the Tri24 enzyme catalyzes the esterification of an isoprenoid-derived intermediate, verrucarinoyl, to the 15-hydroxyl group of a trichothecene precursor. nih.gov The absence of this acylation step prevents the final cyclization needed to form the macrocyclic structure. nih.gov

Following the attachments of the side chains at the C4 and C15 positions, a final dehydration reaction occurs between the two chains to form the closed macrocycle characteristic of roridin E, a likely precursor to this compound. nih.gov this compound itself is a 2',3'-dihydro-2'-hydroxy derivative of roridin H, indicating that its final structure is achieved through further enzymatic modifications (e.g., reduction and hydroxylation) of a pre-formed roridin macrocycle. researchgate.net

Precursor Molecules and Metabolic Intermediates

The journey to synthesize this compound begins with fundamental building blocks derived from primary metabolism. These initial molecules are channeled through specific pathways to generate the sesquiterpenoid core that is characteristic of all trichothecenes.

The biosynthesis of the foundational trichothecene skeleton is initiated via the mevalonic acid (MVA) pathway. This metabolic route is responsible for the production of isoprene (B109036) units, which serve as the building blocks for a vast array of terpenoid compounds. The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. A subsequent reaction with another acetyl-CoA molecule yields β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid, a key six-carbon precursor.

Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These two molecules are the fundamental units that are sequentially condensed to build larger isoprenoid structures.

The first committed step in trichothecene biosynthesis is the cyclization of farnesyl pyrophosphate (FPP) to form trichodiene. nih.gov FPP, a 15-carbon isoprenoid, is synthesized by the enzyme farnesyl pyrophosphate synthase, which catalyzes the condensation of two molecules of IPP with one molecule of DMAPP. mdpi.com FPP stands at a critical branch point in isoprenoid metabolism, serving as a precursor to various compounds including sterols, carotenoids, and all sesquiterpenes. wikipedia.org

The enzyme trichodiene synthase, encoded by the tri5 gene, catalyzes the complex cyclization of the linear FPP molecule into the bicyclic hydrocarbon, trichodiene. nih.govnih.gov This reaction is a pivotal point in the pathway, directing the metabolic flow specifically towards the production of trichothecenes. nih.govresearchgate.net Trichodiene then undergoes a series of oxygenation reactions to form the core trichothecene structure.

Proposed Biosynthetic Cascade and Hypotheses

Following the formation of the trichodiene core, a series of enzymatic modifications, often referred to as tailoring reactions, lead to the vast diversity of trichothecene structures. For macrocyclic trichothecenes like this compound, this involves the formation of a complex macrocyclic ring esterified to the core.

The proposed biosynthetic pathway for roridins involves several key steps that are still under investigation. nih.gov After the formation of the initial trichothecene core, known as 12,13-epoxytrichothec-9-ene (B1214510) (EPT), a series of hydroxylations and acylations occur. It is hypothesized that EPT undergoes hydroxylation at the C-4 and C-15 positions. nih.gov

Subsequently, two different acyl side chains are attached to these hydroxyl groups. One is a 6,7-dihydroxy-2,4-octadienoyl group at the C-4 position, and the other is a verrucarinoyl group at the C-15 position. nih.gov The intermediate formed, possessing both of these acyl groups but lacking the macrocyclic ring, is known as trichoverrin. nih.gov

The final and crucial step is the formation of the macrocyclic ether bond. It is proposed that an unidentified enzyme catalyzes a dehydration reaction between the two side chains, linking them to form the characteristic macrocyclic ring of the roridin family. nih.gov Recent research has identified a gene, TRI24, which encodes an acyltransferase that is essential for the formation of this macrocyclic ring in the biosynthesis of roridins by the fungus Paramyrothecium roridum. nih.gov The loss of the ability to form this macrocyclic ring has been shown to reduce the biological activity of the resulting compounds. nih.gov

Mechanisms of Cellular and Molecular Action of Roridin R

Ribosomal Interactions and Protein Synthesis Inhibition

Roridin (B1174069) R, as a macrocyclic trichothecene (B1219388), is a potent inhibitor of protein synthesis in eukaryotic cells mdpi.comnih.govwikipedia.orgwikipedia.org. These compounds bind specifically to ribosomes with high affinity, thereby preventing the formation of peptide chains and leading to the cessation of cellular protein production ontosight.ainih.gov. The presence of a 12,13-epoxy ring and a double bond between carbons 9 and 10 in the trichothecene core structure are crucial functional groups responsible for their ability to inhibit protein synthesis and exert cytotoxic effects wikipedia.orgwikipedia.org.

Trichothecenes, including members of the roridin family, interfere with the active site of peptidyl transferase, located at the 3'-end of the large 28S ribosomal RNA nih.govwikipedia.org. These toxins are capable of freely moving across the plasma membrane to access and bind to ribosomes nih.gov. The primary inhibitory effect of trichothecenes is observed on the 60S ribosomal subunit mdpi.com. The sarcin/ricin loop (SRL), a conserved region within the 23S-28S rRNA, is essential for protein synthesis and plays a role in the binding of elongation factors. Ribotoxins, which cleave a single covalent bond in the SRL, inactivate ribosomes, suggesting this region's importance in the mechanism of action of ribosome-targeting toxins like roridins mdpi.com.

Trichothecenes are known to inhibit protein synthesis by disrupting various stages of translation, including initiation, elongation, and termination nih.govwikipedia.orgwikipedia.org. This interference can lead to polyribosomal disaggregation nih.gov. The specific stage of translation inhibited (initiation, elongation, or termination) can be influenced by the substitution pattern of the side chains on the trichothecene core. For instance, trichothecenes possessing an oxygen functionality at the C-15 position typically cause Type I (initiation) inhibition, whereas those with an -H or -OH group at C-4 often result in Type T (termination) inhibition mdpi.com. Compounds that primarily block translation initiation, without significantly affecting elongation, commonly lead to the disassembly of polysomes aai.org.

Induction of Cellular Stress Responses

The binding of trichothecenes, including roridins, to ribosomes is recognized as a trigger for the activation of downstream signaling events related to immune response and apoptosis. This phenomenon is termed the "ribotoxic stress response" nih.govt3db.ca.

Roridins, as part of the trichothecene family, rapidly activate mitogen-activated protein kinases (MAPKs) through the ribotoxic stress response nih.govnih.gov. This cellular response is mediated by intricate protein kinase signaling cascades mdpi.com. In studies involving murine cells, the induction of the ribotoxic stress response by trichothecenes was found to be mediated by a double-stranded RNA-activated protein kinase R (PKR) nih.gov. PKR is considered to play a role in the early events contributing to immunotoxicity following exposure to trichothecenes nih.gov.

The activation of MAPKs by roridins and other trichothecenes extends to extracellular signal-regulated protein kinase (ERK), p38 MAPK, and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways uwo.catandfonline.com. The activation of these MAPK pathways by trichothecenes correlates with, and often precedes, the induction of apoptosis tandfonline.com. For instance, the T-2 toxin, another trichothecene, has been shown to increase the c-Jun N-Terminal Kinase (JNK) signaling pathway, leading to the phosphorylation and activation of its target, c-Jun wikipedia.org. The ERK1/2 and JNK/p38 MAP kinase pathways, when activated by stress responses, are pivotal in determining whether a cell undergoes survival or apoptosis t3db.ca. Beyond ribosomal interactions, Roridin E, a related macrocyclic trichothecene, has been observed to inhibit certain receptor tyrosine kinases, including FGFR3, IGF-1R, PDGFRβ, and TrkB, which are integral to cell growth and signaling wikipedia.org.

Effects on Nucleic Acid Synthesis and Mitochondrial Function

Beyond their primary effect on protein synthesis, trichothecenes, including roridins, exert broader cytotoxic effects that encompass nucleic acid synthesis and mitochondrial function mdpi.comnih.govwikipedia.orgresearchgate.netresearchgate.net.

Trichothecenes have been shown to inhibit both RNA and DNA synthesis nih.govwikipedia.orgresearchgate.netresearchgate.net. While the exact mechanisms are not fully elucidated, the inhibition of nucleic acid synthesis is often presumed to be a secondary effect resulting from the primary disruption of protein synthesis researchgate.net. These compounds can also induce alterations in membrane structure, potentially leading to increased lipid peroxidation nih.gov.

Furthermore, roridins, as members of the trichothecene class, inhibit mitochondrial function mdpi.comnih.govwikipedia.orgresearchgate.netresearchgate.net. The inhibition of protein synthesis within the mitochondria by these toxins can lead to the accumulation of reactive oxygen species (ROS), which in turn results in oxidative stress and the induction of programmed cell death, or apoptosis wikipedia.org. Mitochondrial dysfunction, characterized by oxidative stress, impaired electron transport chain activity, and a loss of mitochondrial membrane potential, can drive the activation of apoptotic pathways through caspases.

Mechanisms of Apoptosis Induction

Roridin R, like other roridin formulations, is a potent inducer of apoptosis, a form of programmed cell death. Studies indicate that roridin formulations can lead to total cell death within 24 hours through the activation of enzymatic caspases, specifically caspases 3 and 7. This activation is a hallmark of the apoptotic cascade and is confirmed by characteristic cellular changes such as DNA fragmentation, nuclear shrinkage (pyknosis), and nuclear fragmentation (karyorrhexis). The activation of caspases typically commences around 6 hours post-exposure, reaching its maximum effect by 12 hours nrc.gov.

As a member of the trichothecene family, this compound's apoptotic induction is also linked to the activation of the ribotoxic stress response in mammalian cells. This process is mediated by various protein kinase signaling cascades, which ultimately contribute to the initiation of apoptosis mdpi.com. The primary mechanism underlying this stress response is the inhibition of protein synthesis, which is a well-established effect of trichothecenes. This inhibition of the 60S ribosomal subunit generates a cellular stress response that can lead to the downstream inhibition of other cellular machinery and ultimately trigger apoptosis mdpi.comnih.gov.

Interactions with Other Biomolecules

This compound exerts its cellular effects through direct and indirect interactions with various biomolecules, including cellular membranes and enzymes.

Membrane Components: Roridin formulations induce necrosis, in part, by causing damage to cell membranes, evidenced by the release of cytosolic adenylate kinase (AK) nrc.gov. Research indicates that membrane damage, as measured by AK release, can be 1.5 to 2 times more sensitive than the inhibition of mitochondrial activity in certain cell lines (e.g., 293 and JEG3), or equally sensitive in others (e.g., HUVEC) nrc.gov. As amphipathic molecules, trichothecenes, including this compound, are capable of passively moving across cell membranes, facilitating their absorption and distribution throughout the body mdpi.com.

Beyond protein synthesis, this compound and related trichothecenes interact with other enzymatic systems and cellular processes:

Mitochondrial Function: Roridin formulations inhibit mitochondrial succinate (B1194679) dehydrogenase (SD) activity, impacting cellular respiration and energy production nrc.gov.

Kinase Activity: Structurally related roridins, such as Roridin E, have been shown to inhibit certain receptor tyrosine kinases (RTKs), including FGFR3, IGF-1R, PDGFRβ, and TrkB. These RTKs are crucial for cell growth and signaling pathways. The inhibition of kinases may occur through covalent modification of cysteine residues within the enzyme's active site and by disrupting adenosine (B11128) triphosphate (ATP) binding, which is vital for kinase activation and subsequent signal transduction wikipedia.org.

Nucleic Acid Synthesis: Trichothecenes have also been implicated in the inhibition of RNA and DNA synthesis, contributing to their widespread toxicological effects mdpi.comnih.gov.

Sulfhydryl Groups: These compounds are known to interact with protein sulfhydryl groups mdpi.com.

The multifaceted interactions of this compound with various biomolecules underscore its broad cytotoxic profile, although the precise mechanisms for all observed toxicities, particularly downstream effects, continue to be areas of ongoing research mdpi.com.

Table 1: Comparative Sensitivity of Cellular Damage Indicators by Roridin Formulations

| Cellular Damage Indicator | Cell Line (293 & JEG3) | Cell Line (HUVEC) |

| Membrane Damage (AK Release) | 1.5-2 times more sensitive | Equally sensitive |

| Mitochondrial Activity (SD Inhibition) | Less sensitive | Equally sensitive |

Note: Data derived from studies on Roridin formulations (referred to as "R") nrc.gov.

Biological Activities and Research Models of Roridin R

In Vitro Studies on Cell Lines

Roridins, a class of macrocyclic trichothecene (B1219388) mycotoxins, exhibit significant cytotoxic and antiproliferative properties across a range of cell lines. Roridin (B1174069) E has demonstrated potent activity against various cancer cells. elsevierpure.com Studies have shown its effectiveness against human promyelocytic leukemia HL-60 cells, human monocytic THP-1 cells, and Chinese hamster V79 cells. elsevierpure.comresearchgate.net The inhibitory concentration (IC₅₀) values highlight its strong cytotoxic nature; for instance, Roridin E induced cytotoxicity in multiple breast cancer cell lines with IC₅₀ values between 0.02 and 0.05 nM and inhibited proliferation in a wider panel of cancer cells at IC₅₀ values below 0.01 μM. caymanchem.com Furthermore, its effect extends to non-cancerous mammalian cell lines such as H4TG, MDCK, NIH3T3, and KA31T, with IC₅₀ values ranging from 1.74 to 7.68 nM. caymanchem.com

In contrast to the high toxicity of many roridins, some precursors show little to no cytotoxic effect. For example, Roridin L2, a biosynthetic precursor to other macrocyclic trichothecenes, was found to be non-toxic to PC-12 neuronal cells at concentrations up to 1000 ng/ml. nih.govnih.gov This is in stark contrast to the related compound Satratoxin G, which induced significant apoptosis in the same cell line at concentrations as low as 10 to 25 ng/ml. nih.govnih.gov Other research has indicated that Roridin A can induce apoptosis in olfactory sensory neurons (OSNs). oup.com

| Compound | Cell Line | Effect | IC₅₀ / EC₅₀ Value |

|---|---|---|---|

| Roridin E | Breast Cancer Cell Lines | Cytotoxicity | 0.02-0.05 nM |

| Roridin E | Various Cancer Cell Lines | Inhibition of Proliferation | <0.01 μM |

| Roridin E | H4TG, MDCK, NIH3T3, KA31T | Inhibition of Proliferation | 1.74-7.68 nM |

| Roridin L2 | PC-12 Neuronal Cells | Cytotoxicity | Not toxic up to 1000 ng/ml |

The roridin family of compounds possesses notable antifungal and antiviral capabilities. Research has demonstrated that roridins can inhibit the growth of various fungi. nih.govresearchgate.net For instance, newly isolated roridoxins from the fungus Myrothecium roridum displayed potent antifungal activity against four different strains of phytopathogenic fungi. nih.gov These compounds also significantly inhibited both the growth and biofilm formation of Candida albicans. nih.gov Roridin A has also shown significant inhibitory action against the marine microalgae Prorocentrum donghaiense, with an IC50 value of 5.8 μM. researchgate.net

In the context of antiviral research, Roridin A has been identified as an inhibitor of the Herpes Simplex Virus type 2 (HSV-2). tandfonline.com In plaque-reduction tests, Roridin A inhibited HSV-2 plaque formation in a dose-dependent manner, with a 50% inhibitory concentration (IC₅₀) of 1.4 ng/ml. tandfonline.com The antiviral activity was observed at concentrations below the cytotoxic threshold for the host cells (HEp-2), which was determined to be 10 ng/ml for Roridin A. tandfonline.com

| Compound | Target Organism | Activity | IC₅₀ Value |

|---|---|---|---|

| Roridin A | Herpes Simplex Virus type 2 (HSV-2) | Antiviral | 1.4 ng/ml |

| Roridin A | Prorocentrum donghaiense (microalgae) | Antifungal/Algicidal | 5.8 μM |

| Roridoxins | Candida albicans | Antifungal | 8.8 to 18.5 μg/mL (MIC) |

Several roridins have been investigated for their activity against the malaria parasite, Plasmodium falciparum. Both Roridin A and Roridin E, isolated from the fungus Myrothecium verrucaria, have shown potent antimalarial effects in vitro. caymanchem.comcaymanchem.comnih.gov Roridin E demonstrated a 50% effective concentration (EC₅₀) of 0.15 ng/ml for inhibiting the growth of P. falciparum. caymanchem.com Similarly, Roridin A was also effective, with an EC₅₀ value of 0.31 ng/ml against the parasite. caymanchem.com These findings identify macrocyclic trichothecenes as a promising class of compounds for antimalarial research. nih.gov

| Compound | Target Organism | EC₅₀ Value |

|---|---|---|

| Roridin E | Plasmodium falciparum | 0.15 ng/ml |

| Roridin A | Plasmodium falciparum | 0.31 ng/ml |

Certain roridins have been identified as having activity against nematodes. Specifically, Roridin A, isolated from the fungus Myrothecium verrucaria, has demonstrated nematicidal properties against the root-knot nematode Meloidogyne incognita. caymanchem.comnih.gov This activity highlights another dimension of the biological effects of this class of mycotoxins, suggesting potential applications in agricultural science for pest control. nih.gov

The immunomodulatory effects of roridins have been explored in murine models. Roridin A, when administered to CD-1 mice, exhibited specific effects on lymphocyte activity. nih.gov At a particular dose, it was found to decrease lymphocyte stimulation by the mitogen phytohemagglutinin (PHA) on day 7 post-administration. nih.gov However, it did not cause significant changes in responses to other mitogens or in antibody production. nih.gov This suggests that while roridins can influence the immune system, their effects may be specific and differ from other structurally similar trichothecenes like Verrucarin A. nih.gov The broader class of macrocyclic trichothecenes is generally suspected to possess immunotoxic properties. nih.gov

Preclinical Animal Model Investigations

In vivo studies using preclinical animal models have provided further insight into the biological activities of roridins, particularly their neurotoxic potential. In one study, female C57Bl/6 mice were exposed to Roridin A through intranasal instillation. oup.com This exposure led to apoptosis specifically in the olfactory sensory neurons (OSNs) within 24 hours. oup.com By 72 hours, this neuronal cell death resulted in significant atrophy of the olfactory epithelium and the olfactory nerve layer of the brain's olfactory bulbs. oup.com

Conversely, not all compounds in this family exhibit in vivo toxicity. When Roridin L2 was administered intranasally to mice at a dose equivalent to that which produced toxicity with other trichothecenes, it did not cause any observable toxic effects. nih.govnih.gov Histological examination of the nasal passages of mice treated with Roridin L2 revealed no lesions, indicating a lack of in vivo toxicity for this particular precursor compound under the tested conditions. nih.govnih.gov

In Vivo Studies on Model Organisms

Research utilizing model organisms, particularly mice, has been instrumental in characterizing the toxicological effects of macrocyclic trichothecenes like roridins. In these studies, intranasal administration is often used to simulate inhalation exposure.

When C57BL/6 mice were exposed to Roridin A, a representative macrocyclic trichothecene, significant dose-dependent effects were observed. nih.gov Investigations revealed that repeated exposure induced a range of pathological changes in the nasal airways. nih.gov These studies establish that macrocyclic trichothecenes can elicit potent inflammatory and neurotoxic responses in mammalian models following direct exposure to the respiratory tract. The use of mouse models allows for detailed histopathological and molecular analysis of the toxin's effects in a controlled setting. oup.comoup.com

| Model Organism | Exposure Route | Observed Effects | Key Finding |

|---|---|---|---|

| C57BL/6 Mouse | Intranasal Instillation | Neutrophilic rhinitis, mucus hypersecretion, epithelial atrophy, loss of olfactory sensory neurons. nih.gov | Demonstrates potent inflammatory and neurotoxic effects in the upper respiratory tract. |

| B6C3F1 Mouse | Intranasal Instillation | Apoptosis of olfactory sensory neurons and atrophy of the olfactory epithelium (observed with related macrocyclic trichothecenes). nih.gov | Highlights the specific neurotoxic targeting of the olfactory system. |

Effects on Specific Organ Systems (e.g., nasal olfactory sensory neurons)

The olfactory system is a primary target for the toxic effects of inhaled macrocyclic trichothecenes. Studies focusing on the nasal airways have provided detailed accounts of the damage inflicted upon specific cell types.

Exposure to Roridin A induces apoptosis, or programmed cell death, specifically in the olfactory sensory neurons (OSNs). oup.comoup.com This leads to a marked atrophy of the olfactory epithelium, the tissue responsible for detecting smells. oup.com Morphometric analyses have confirmed a significant depletion of OSNs following exposure. oup.com The damage is not confined to the nasal cavity; concurrent atrophy of the olfactory nerve layer within the olfactory bulbs of the brain has also been observed, indicating that the neurotoxic effects extend to the central nervous system. oup.com While inflammation and excess mucus in the nasal passages can resolve after exposure ceases, the loss of OSNs has been shown to be a more persistent injury. nih.gov

| Organ System | Specific Tissue/Cell Type | Pathological Finding | Time Course |

|---|---|---|---|

| Olfactory System (Nasal) | Olfactory Sensory Neurons (OSNs) | Apoptosis (programmed cell death). oup.comoup.com | Observed at 24 hours post-instillation. oup.comoup.com |

| Olfactory System (Nasal) | Olfactory Epithelium (OE) | Marked atrophy. oup.com | Maximal at 72 hours post-instillation. oup.com |

| Central Nervous System | Olfactory Bulbs (Olfactory Nerve Layer) | Marked bilateral atrophy and vacuolation. oup.com | Concurrent with OE atrophy. oup.com |

Synergistic Effects with Bacterial Lipopolysaccharide

The toxicity of macrocyclic trichothecenes can be significantly enhanced by co-exposure to other inflammatory agents, such as bacterial lipopolysaccharide (LPS). LPS is a component of the outer membrane of Gram-negative bacteria and is a potent activator of the innate immune system.

Research has shown that simultaneous exposure to a low dose of Roridin A and LPS results in a synergistic effect, magnifying the toxin's adverse impacts. oup.com This co-exposure amplified the expression of pro-inflammatory genes, increased apoptosis, and exacerbated inflammation within the nasal tract beyond the effects of Roridin A alone. oup.com Specifically, the upregulation of messenger RNA (mRNA) for pro-inflammatory cytokines like tumor necrosis factor-α, interleukin-6, and others was observed. oup.com This finding is particularly relevant for environments where exposure to both mold-derived mycotoxins and bacteria may occur, suggesting that the presence of bacteria could lower the threshold for the toxic effects of roridins.

Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like Roridin R relates to its biological activity. These studies explore how modifications to the molecule's integrity, stereochemistry, and functional groups can alter its efficacy and selectivity.

Impact of Macrocyclic Ring Integrity on Activity

The macrocyclic ring, a defining feature of roridins, is essential for their potent biological activity. nih.gov This ring is formed by an ester linkage between different parts of the molecule. nih.govnih.gov Studies comparing macrocyclic trichothecenes to related compounds that lack a closed macrocyclic ring demonstrate a significant drop in toxicity when the ring is absent. nih.govnih.gov

For instance, Satratoxin G, which has an intact macrocyclic ring, induces marked apoptosis in neuronal cells and olfactory sensory neurons in vivo. nih.gov In contrast, its biosynthetic precursor, Roridin L2, which lacks the cyclic ester linkage, is non-toxic at equivalent doses. nih.gov This suggests that the conformationally constrained macrocyclic structure is critical for the molecule's ability to interact with its biological targets, such as the ribosome. nih.gov The loss of this ring structure has been shown to reduce the pathogenicity and antifungal activity of the producing fungus. nih.gov

| Compound | Macrocyclic Ring Status | Biological Activity (Neurotoxicity) |

|---|---|---|

| Satratoxin G | Intact | Induces marked OSN apoptosis and OE atrophy in mice. nih.gov |

| Roridin L2 (precursor) | Absent (Open chain) | No detectable nasal lesions or toxicity at equivalent doses. nih.gov |

Influence of Stereochemistry on Biological Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity and selectivity. nih.gov Even subtle changes in the spatial orientation of atoms can significantly alter how a compound interacts with its target proteins.

Role of Specific Functional Groups in Biological Efficacy

The biological efficacy of a molecule is heavily influenced by its specific functional groups, which are involved in binding interactions and chemical reactions. researchgate.net For trichothecenes, several functional groups are known to be critical for their toxic activity.

Synthetic Strategies and Chemical Modifications of Roridin R

Total Synthesis Approaches to Roridin (B1174069) R and Analogues

Total synthesis of macrocyclic trichothecenes, including those structurally related to Roridin R, typically involves the construction of the complex tetracyclic core and the subsequent attachment and cyclization of the macrocyclic side chain. These syntheses often require highly selective reactions to control the numerous stereocenters present in these molecules.

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules, involving the conceptual breaking of bonds to simpler, readily available starting materials medkoo.com. For macrocyclic trichothecenes, key disconnections often target the macrocyclic ester bond and bonds within the trichothecene (B1219388) core. The rigid tetracyclic system (comprising a cyclohexene (B86901) A-ring with a C9-C10 double bond, a tetrahydropyranyl B-ring, a cyclopentyl C-ring, and a C12/C13 epoxide) dictates specific stereochemical requirements ncats.io.

Common retrosynthetic strategies for this class of compounds might involve:

Macrocyclization : Disconnection of the large ester ring, leading back to a linear polyketide chain and the trichothecene core. This step often requires careful control of regioselectivity and stereoselectivity.

Core Construction : Further disconnections within the trichothecene core, breaking it down into smaller, manageable fragments. This often involves strategies to build the fused ring systems and introduce the epoxide moiety and other oxygen functionalities with precise stereocontrol.

Functional Group Interconversions (FGIs) : Strategic transformations of functional groups to enable disconnections or prepare for subsequent coupling reactions medkoo.com.

While specific retrosynthetic analyses for this compound are not detailed in the provided information, the complexity of its structure, being a derivative of Roridin H, would necessitate a multi-convergent approach to manage its numerous stereocenters and the macrocyclic ring.

The synthesis of macrocyclic trichothecenes demands highly stereoselective methodologies to establish the correct absolute and relative configurations at multiple chiral centers. The rigidity of the trichothecene core itself contributes to a distinct stereochemistry for the A- and B-rings ncats.io.

Key stereoselective methodologies employed in the synthesis of complex natural products, which would be relevant to this compound and its analogues, include:

Asymmetric Catalysis : The use of chiral catalysts (e.g., metal-catalyzed reactions, organocatalysis, biocatalysis) to induce asymmetry in bond-forming reactions fermentek.com.

Chiral Auxiliaries : Temporary attachment of a chiral group to a substrate to control the stereochemical outcome of a reaction, followed by its removal.

Diastereoselective Reactions : Exploiting existing stereocenters in a molecule to direct the formation of new ones with high selectivity. Examples include asymmetric aldol (B89426) methodologies, which have been pivotal in the synthesis of complex polyketides fermentek.com.

Ring-Closing Metathesis (RCM) : A powerful tool for forming macrocyclic rings, which can be designed to be stereoselective depending on the alkene geometry mycocentral.eu.

For instance, studies on other roridins, such as Roridin A and Isororidin A, highlight the importance of techniques like single-crystal X-ray diffraction (SCXRD) to verify configurations, particularly at epimeric centers, underscoring the challenges in achieving and confirming precise stereochemistry nih.govt3db.cainvivochem.cn.

The total synthesis of complex natural products like this compound presents several formidable challenges:

Structural Complexity and Stereocontrol : Molecules often feature multiple stereogenic centers, fused and bridged rings, and a high degree of unsaturation, making it difficult to achieve the necessary orbital overlap for stereocontrol, especially at quaternary carbon stereocenters.

Balancing Skeleton Construction and Functional Group Introduction : Designing a synthetic route that efficiently balances the construction of the complex molecular skeleton with the precise introduction and manipulation of functional groups is crucial for practical and scalable synthesis.

Regioselectivity and Chemoselectivity : Ensuring that reactions occur at the desired positions and on specific functional groups without affecting others is paramount.

Innovations addressing these challenges include:

Advanced Catalysis : Development of novel transition metal and organocatalysts, as well as photoredox and electrochemical methods, enabling more sustainable and atom-economical transformations under milder conditions nih.gov.

Synthetic Biology and Chemoenzymatic Approaches : Redesigning organisms to produce complex natural products more efficiently or integrating enzymatic steps into synthetic pathways for enhanced selectivity and efficiency.

Computational Planning : The use of computational tools and artificial intelligence (AI) to aid in retrosynthetic analysis and pathway planning, though enhancing accuracy and efficiency remains an ongoing challenge.

Continuous Flow Processing : Overcoming synthetic challenges by enabling the synthesis and use of hazardous intermediates in flow, reducing handling and storage issues fermentek.com.

Analytical Methodologies for Detection and Characterization of Roridin R

Chromatographic Techniques

Chromatographic methods are fundamental for separating Roridins from complex matrices, allowing for their subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of Roridins and other mycotoxins. It is frequently employed for both routine analyses and as a confirmatory method mycocentral.euwikipedia.orgbepress.com. HPLC offers excellent separation capabilities, enabling the resolution of individual Roridin (B1174069) analogues from complex sample matrices.

Typical HPLC setups for Roridins often involve reversed-phase C18 columns windows.netnih.govnih.gov. Mobile phases commonly consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, often with the addition of a small percentage of formic acid to optimize separation and improve peak shape windows.netnih.govinvivochem.cn. For instance, analytical HPLC has been utilized to monitor the presence of Roridin L2 and Satratoxin G, employing an Econosil C18 column with a mobile phase of acetonitrile/water containing 0.1% formic acid windows.net. Gradient elution programs are frequently used, where the concentration of the organic solvent is gradually increased over time to elute compounds with varying polarities windows.netnih.gov.

Various detectors can be coupled with HPLC for Roridin analysis:

Diode Array Detector (DAD) or UV Detectors : Roridins possess chromophores (e.g., dienoic ester moieties) that allow for detection in the ultraviolet (UV) range, typically around 218 nm and 258 nm. UV detection is commonly used for purity assessment and quantification.

Fluorescence Detectors : While Roridins themselves generally lack inherent fluorescence, some analytical approaches might involve pre- or post-column derivatization to introduce fluorescent tags, although this is less common for Roridins compared to other mycotoxins.

HPLC is also crucial in preparative separation, where larger quantities of Roridins can be isolated for further structural elucidation or biological studies windows.netinvivochem.cn. Purity levels of Roridin A and Roridin E are often assessed by HPLC, with reported purities typically ≥98%.

Gas Chromatography (GC) is another chromatographic technique applicable to Roridin analysis, particularly when coupled with mass spectrometry. However, direct GC analysis of Roridins is often challenging due to their relatively low volatility and the presence of labile ester bridges wikipedia.org. To overcome these limitations, derivatization steps are typically required to make the compounds more volatile and thermally stable wikipedia.org.

Common derivatization methods for trichothecenes, including Roridins, involve silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. This renders the compounds suitable for GC analysis. GC-MS/MS approaches offer high sensitivity and specificity for the detection and quantification of specific mycotoxins. For example, GC-MS/MS has been used to detect hydrolysis products of macrocyclic trichothecenes, such as verrucarol, which is a common core structure for many Roridins. The oven temperature programs in GC are carefully controlled to ensure optimal separation and detection of the derivatized analytes.

While GC-MS/MS provides excellent analytical capabilities, matrix effects can influence the detection of analytes extracted from environmental samples, potentially leading to differential analyte signals.

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective screening method for the qualitative detection of Roridins and other mycotoxins. TLC is particularly useful for preliminary screening of extracts from various sources, including plant materials and fungal cultures nih.gov.

In TLC, samples are spotted onto a stationary phase (e.g., silica (B1680970) gel plates), and compounds are separated based on their differential partitioning between the stationary phase and a mobile phase (solvent system) nih.gov. After separation, Roridins can be visualized using several techniques:

UV Light : Many Roridins absorb UV light, allowing for their detection under UV lamps (e.g., 254 nm).

Chemical Sprays : Spraying the TLC plate with specific chemical reagents, such as 50% aqueous H2SO4, followed by heating, can reveal spots corresponding to the Roridins.

TLC provides a qualitative assessment of the presence or absence of Roridins and can give an indication of their relative amounts. For instance, TLC has been used to identify fractions containing Roridin A and E during purification processes nih.gov. While less sensitive and specific than HPLC or MS-based methods, TLC remains valuable for high-throughput screening and initial assessment of samples.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry (MS) techniques are indispensable for the definitive identification, quantification, and structural elucidation of Roridins due to their high sensitivity and ability to provide molecular weight and fragmentation information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the method of choice for sensitive and accurate detection and quantification of multiple mycotoxins, including Roridins, in various matrices nih.gov. This hyphenated technique combines the separation power of LC with the high sensitivity and specificity of tandem MS.

Key advantages of LC-MS/MS include:

High Sensitivity : LC-MS/MS allows for the detection and quantification of Roridins at trace levels, often in the picogram to nanogram range.

Multi-Analyte Capability : It enables the simultaneous analysis of a large number of mycotoxins in a single run, which is crucial for comprehensive mycotoxin profiling nih.gov.

Specificity : Tandem MS (MS/MS) provides highly specific detection by monitoring multiple reaction monitoring (MRM) transitions, where a precursor ion characteristic of the analyte is fragmented, and specific product ions are measured. This helps in confirming the identity of the compound even in complex matrices.

Sample preparation for LC-MS/MS often involves extraction with organic solvents (e.g., acetonitrile/water mixtures) and sometimes a clean-up step using solid-phase extraction (SPE) cartridges to minimize matrix effects nih.gov. Despite its advantages, LC-MS/MS can be affected by matrix effects (ion suppression or enhancement) caused by co-eluting matrix components, which can impact the accuracy of quantification. Strategies like using matrix-matched standards or stable isotope-labeled internal standards are employed to compensate for these effects.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS are also utilized, particularly for derivatized Roridins. As mentioned in section 6.1.2, derivatization is necessary to make Roridins volatile enough for GC analysis. GC-MS/MS offers high sensitivity and specificity for the detection and quantification of specific mycotoxins and their hydrolysis products.

High-Resolution Mass Spectrometry (HRMS), including techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Quadrupole-Time-of-Flight (Q-TOF) mass spectrometry, is crucial for the definitive structural confirmation of Roridins and their metabolites invivochem.cn. HRMS provides exact molecular masses, which allows for the precise determination of elemental composition.

The high accuracy of HRMS is invaluable for:

Molecular Formula Determination : By measuring the exact mass of the molecular ion (e.g., [M+H]+ or [M+Na]+), HRMS can deduce the precise elemental composition, distinguishing between compounds with very similar nominal masses. For example, HRFABMS has been used to establish the molecular formula of newly isolated trichothecenes related to Roridin E.

Structural Elucidation : Coupled with fragmentation data (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, HRMS data provides critical information for elucidating the full chemical structure of unknown or novel Roridin analogues invivochem.cn. The interpretation of HR-ESI-MS data, alongside NMR, has been instrumental in the structural identification of isolated macrocyclic trichothecenes, including Roridin E, L-2, and F invivochem.cn.

Confirmation of Degradation Products : HRMS is almost imperative for the structural elucidation of mycotoxin degradation products, allowing for the confirmation of their identity by comparing accurate mass measurements with authentic reference standards.

HRMS is particularly powerful for identifying unknown compounds in complex samples because its results are far more accurate and precise compared to lower-resolution mass spectrometry.

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental for the structural elucidation and characterization of Roridin R, providing detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of macrocyclic trichothecenes, including various roridins. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to identify the number and type of proton (¹H) and carbon (¹³C) environments and their connectivity within the molecule. scitoys.com For instance, the gross structure of compounds like Isororidin A has been elucidated through detailed analysis of its 1D and 2D NMR data. fermentek.com Similarly, Roridin E has been characterized using 1D and 2D NMR spectroscopy, with assignments of spectral data reported to aid in future identification. nih.govnih.govnih.gov Two-dimensional NMR data, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple-Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the planar structure of these complex molecules. caymanchem.com

However, the structural similarity among certain roridin epimers, such as Roridin A and Isororidin A, can pose challenges for differentiation solely by NMR due to a lack of significant chemical shift dispersion for ¹H and ¹³C nuclei. wikipedia.orgmycocentral.eu In such cases, other techniques like X-ray crystallography become essential for definitive assignments. wikipedia.orgmycocentral.eu

Dynamic Nuclear Polarization (DNP) is an advanced NMR technique that significantly enhances signal strength by transferring the high polarization of unpaired electrons to nuclear spins. medkoo.commetabolomicsworkbench.orgfermentek.com This process can theoretically improve the signal-to-noise ratio by a factor of up to 660, enabling NMR characterization of biomolecules and other compounds with significantly increased sensitivity. fermentek.com DNP is typically performed at low temperatures (below 1.5 K) and high magnetic fields (above 3 T) to maximize electron spin polarization. medkoo.com This enhancement capability makes DNP-NMR a promising strategy for studying challenging samples or those available in limited quantities, although its specific application to this compound has not been extensively detailed in the provided literature.

Immunochemical Assays (e.g., ELISA)

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and sensitive approach for the detection and quantification of trichothecenes, including this compound and its congeners. chemspider.comwindows.net Commercially available ELISA plates designed for trichothecene (B1219388) detection often exhibit cross-reactivity with several macrocyclic trichothecenes, such as Roridin A, Roridin E, Roridin H, and Roridin L-2, as well as verrucarins and satratoxins. chemspider.commycocentral.euuni.lu This cross-reactivity allows for the detection of a broad range of related toxins, although it may limit the ability to distinguish between specific individual roridins at differing sensitivity levels. chemspider.com

ELISA assays can provide quantitative measures of trichothecenes present in various matrices, including cell cultures, plant tissues, and biological samples like urine. chemspider.comnih.gov For example, evaluations of ELISA assays have shown linear responses for standards of Roridin A over a concentration range of 0.2 to 20 ppb. chemspider.com High-affinity monoclonal antibodies raised against Roridin A are commonly used in these assays, demonstrating cross-reactions with other macrocyclic trichothecenes. nih.govcaymanchem.com Immunochemical methods are valuable for screening and monitoring mycotoxin levels, especially in complex biological and environmental samples. windows.net

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation and extraction are critical initial steps for the accurate detection and characterization of this compound in complex matrices, as most analytical methods, with the exception of some ELISA formats, cannot directly analyze mycotoxins without pretreatment. windows.net The goal is to isolate and pre-concentrate the analyte while minimizing matrix effects.

Common extraction solvents for trichothecenes, including roridins, include ethyl acetate (B1210297), methanol, and acetonitrile. For instance, fungal cultures producing roridins can be homogenized and extracted with ethyl acetate or methanol.

Following initial extraction, various clean-up and fractionation techniques are employed:

Liquid-Liquid Extraction (LLE): This involves partitioning the analytes between two immiscible liquid phases. For example, methanol extracts can be defatted with hexane (B92381) and then extracted with ethyl acetate.

Solid-Phase Extraction (SPE): SPE is widely used for clean-up and pre-concentration of extracts from liquid samples. windows.net Immunoaffinity columns (IAC), which utilize antibodies specific for a given mycotoxin bound to a solid support, are particularly important and popular for mycotoxin analysis due to their high selectivity. windows.netnih.gov

Chromatographic Fractionation: Techniques such as high-speed countercurrent chromatography (HSCCC) and semi-preparative high-performance liquid chromatography (HPLC) are utilized for further purification and isolation of roridins from crude extracts. fermentek.comnih.gov For example, initial ethyl acetate extracts can be fractionated by dual-mode HSCCC, with final purification achieved via semi-preparative HPLC. nih.gov

Pre-processing steps: Filtration and centrifugation are often used to remove cellular debris and reduce metabolite losses before instrumental analysis. For liquid chromatography-mass spectrometry (LC-MS) analysis, extracts from complex mixtures frequently require additional cleanup to minimize matrix effects.

These comprehensive analytical strategies ensure the precise identification, structural elucidation, and quantification of this compound and related compounds in diverse and challenging sample environments.

Ecological and Environmental Research Aspects of Roridin R

Environmental Monitoring and Assessment Strategies

Occurrence and Environmental Fate

Roridin (B1174069) R and its closely related congeners, such as Roridin A, E, and H, are primarily produced by fungal genera including Stachybotrys (commonly known as "black mold") and Myrothecium, among others nih.govwikipedia.orgcaymanchem.comapsnet.orgnih.govresearchgate.netfermentek.commdpi.comrealtimelab.comresearchgate.netusda.gov. These fungi thrive in damp indoor environments, leading to the contamination of various building materials like wood-fiber boards, ceiling tiles, and water-damaged gypsum board wikipedia.orgbiometrixlabs.co.zahealthmatters.io.

Beyond indoor settings, roridins have been detected in agricultural soil samples, indicating their presence in outdoor environments caymanchem.comapsnet.org. They can also contaminate various agricultural products, including grains such as wheat, oats, maize, and rice, which serve as common substrates for mycotoxin-producing fungi wikipedia.orgbiometrixlabs.co.zahealthmatters.iomdpi.comresearchgate.net. Furthermore, certain plants, like Baccharis coridifolia in Brazil, are known to acquire fungally produced roridins from the soil, posing an ecological hazard caymanchem.comapsnet.org.

The environmental fate of roridins involves their potential for airborne transport. Mycotoxin molecules, including Roridin L-2, are light and can become airborne on fungal debris or dust particles, facilitating their dispersion within affected environments healthmatters.iorealtimelab.com. Studies have confirmed that macrocyclic trichothecenes produced by Stachybotrys chartarum can become airborne, contributing to their environmental dissemination wikipedia.orgasm.org.

Analytical Methods for Detection

Accurate and sensitive analytical methods are essential for the environmental monitoring of Roridin R and other trichothecenes. Several techniques have been developed and applied for their detection in diverse environmental matrices:

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used and frequently applied immunoassay for mycotoxin detection nih.gov. It utilizes microtiter plates coated with specific antibodies, such as those reactive to roridin A, and measures the resulting color change spectrophotometrically usda.govmdpi.com. This method can provide a quantitative measure of trichothecenes and related molecules in various culture and tissue samples usda.gov. ELISA assays have demonstrated linear responses for Roridin A standards across a concentration range of 0.2 to 20 ppb usda.gov. The sensitivity for detecting trichothecenes in human urine, nasal secretions, and body tissue has been reported to vary from 44.4% to 94.5%, consistently showing 100% specificity mdpi.com.

Liquid Chromatography (LC) with Mass Spectrometry (MS): Advanced chromatographic techniques coupled with mass spectrometry are critical for sensitive and specific mycotoxin analysis.

LC-UV-MS (Liquid Chromatography-Ultraviolet-Mass Spectrometry): This method has been employed to monitor the degradation of trichothecene (B1219388) mycotoxins researchgate.net.

UHPLC-TQMS (Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry): This system offers high sensitivity for the analysis of mycotoxins in complex environmental samples, such as residential dust acs.org. Method validation experiments for UHPLC-TQMS analysis of mycotoxins in residential dust revealed extraction efficiencies (EE) ranging from 70% to 130% for 19 different mycotoxins, with apparent recoveries (RA) of 100 ± 30% for 8 analytes acs.org. Intraday repeatability was found to be below 20% for 32 out of 38 mycotoxins acs.org.

QTOF-HRMS (Quadrupole Time-of-Flight High-Resolution Mass Spectrometry) and IM-QTOF-HRMS (Ion Mobility-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry): These high-resolution mass spectrometry techniques are increasingly used for screening trace contaminants in environmental samples, providing enhanced selectivity acs.org.

Sample Preparation Techniques: Effective sample preparation is crucial for isolating analytes from complex environmental matrices. Common approaches include extraction using solvent mixtures (e.g., methanol (B129727) and water, or acetonitrile (B52724)/water) and subsequent clean-up steps, often involving immunoaffinity columns or solid-phase extraction usda.govnih.govmdpi.comacs.org.

Research Findings on Environmental Concentrations

Research has provided insights into the concentrations of roridins detected in various environmental matrices:

Table 1: Detected Concentrations of Roridins and Related Trichothecenes in Environmental Samples

| Environmental Matrix | Compound(s) Detected | Concentration Range | Reference |

| Human Urine, Sputum, Tissue Biopsies | Trichothecenes | Undetectable to >10.0 ppb | mdpi.com |

| Human Specimens (General) | Trichothecenes | >0.2 ppb (Limit of Detection) | mdpi.com |

| Agricultural Soil | Roridins (general) | 100-2,000 ppb | apsnet.org |

| Agricultural Soil | Roridin A | 300-500 ppb | apsnet.org |

| Agricultural Soil | Roridin E | 450 ppb | apsnet.org |

| Indoor Air (Stachybotrys-contaminated) | Trichothecene equivalents | <10 to >1,300 pg/m³ | asm.org |

Detailed research findings illustrate the presence and environmental behavior of these compounds. For instance, in controlled studies, Stachybotrys chartarum cultures showed peak production of Roridin L2 (RL2) between 4 to 6 weeks of incubation on rice substrates nih.gov. Levels of Satratoxin G (SG), another macrocyclic trichothecene often found alongside roridins, were observed to decrease at 7 weeks, possibly due to degradation or further metabolism by the fungus nih.gov. Roridin A has also been demonstrated to exhibit phytotoxicity, causing growth inhibition or necrosis when applied to excised shoots of hemp sesbania seedlings and intact kudzu leaf tissues usda.gov.

Monitoring Program Design and Implementation

Effective environmental monitoring programs are designed to assess the cleanliness and potential contamination of various environments, ranging from manufacturing facilities to indoor living spaces rssl.com. These programs involve the systematic collection of data on microorganisms and their metabolites, such as roridins, present on surfaces, in the air, and from biological samples rssl.com.

Key considerations for designing and implementing such programs include:

Target Analytes: Identifying the specific mycotoxins or indicator organisms to be monitored idfa.org.

Method Selection: Choosing analytical methods based on risk assessment and monitoring objectives, considering factors like sensitivity, specificity, and feasibility numberanalytics.com.

Sampling Strategies: Developing standard operating procedures (SOPs) for sample collection, including considerations for sampling time and environmental conditions asm.orgidfa.org.

Data Quality and Analysis: Ensuring the accuracy, reliability, and relevance of collected data. This involves using appropriate statistical methods to analyze data and identify trends or patterns numberanalytics.com.

Data Interpretation and Communication: Presenting findings clearly and concisely, often through charts, graphs, or maps, to inform policy and decision-making for mitigating environmental health risks and evaluating interventions numberanalytics.com.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying Roridin R in laboratory settings?

- Methodological Answer : Synthesis typically involves fungal fermentation (e.g., Myrothecium spp.) under controlled conditions, followed by extraction using organic solvents (e.g., ethyl acetate). Purification employs chromatographic techniques such as column chromatography and HPLC, with characterization via NMR and high-resolution mass spectrometry (HRMS) . For reproducibility, detailed protocols must specify strain selection, growth media, and solvent gradients.

Q. How can researchers accurately identify this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Identification requires a combination of:

- 1H/13C NMR : To resolve structural features like the trichothecene core and macrocyclic ester side chains.

- HPLC-MS/MS : For quantification and purity assessment, using C18 reverse-phase columns with acetonitrile/water gradients.

- UV-Vis Spectroscopy : To confirm characteristic absorption peaks (e.g., 210–280 nm for conjugated systems).

- Documentation must align with guidelines for new compounds, including spectral data and purity thresholds (>95%) .

Q. What are the best practices for detecting this compound in complex biological matrices?

- Methodological Answer : Sample preparation involves protein precipitation (e.g., acetonitrile) and solid-phase extraction (SPE) to reduce matrix interference. Detection via LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity. Validate methods using spike-recovery experiments and calibration curves with internal standards (e.g., isotopically labeled analogs) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound's mechanism of action in eukaryotic cells?

- Methodological Answer : Use a tiered approach:

In vitro assays : Measure inhibition of protein synthesis (e.g., luciferase reporter systems).

Molecular docking : Predict interactions with ribosomal subunits (e.g., 28S rRNA binding sites).

Transcriptomics : Profile cellular responses via RNA-seq to identify pathways affected (e.g., MAPK/ERK).

Control for off-target effects using siRNA knockdowns or competitive inhibitors .

Q. How should researchers address contradictions in reported cytotoxicity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables influencing discrepancies, such as:

- Cell line variability : Compare epithelial vs. immune cell responses.

- Dosage regimens : Standardize IC50 calculations using time-dependent assays (e.g., MTT over 24–72 hours).

- Batch-to-batch variability : Validate toxin purity and stability (e.g., LC-MS for degradation products).

Statistical tools like ANOVA or mixed-effects models can quantify heterogeneity .

Q. What strategies enhance the reproducibility of this compound's bioactivity studies in vivo?

- Methodological Answer :

- Animal models : Use genetically homogeneous cohorts (e.g., C57BL/6 mice) and control environmental factors (diet, light cycles).

- Dosing : Administer via intraperitoneal injection with vehicle controls (e.g., DMSO/saline).

- Endpoint assays : Combine histopathology with cytokine profiling (ELISA/MSD) to capture systemic effects.

Pre-register protocols to minimize bias and ensure transparency .

Q. How can interdisciplinary approaches resolve gaps in understanding this compound's ecological roles?

- Methodological Answer : Integrate:

- Metabolomics : Profile fungal secondary metabolites under stress conditions (e.g., nutrient limitation).

- Ecological surveys : Correlate this compound production with microbial community shifts via 16S rRNA sequencing.

- Bioinformatics : Mine genomic data for biosynthetic gene clusters (e.g., tri5 gene homologs).

Cross-validation with field experiments is critical .

Key Considerations for Research Design

- Hypothesis Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions .

- Data Management : Curate raw spectra, chromatograms, and statistical outputs in FAIR-compliant repositories .

- Peer Review Preparedness : Preempt critiques by addressing method limitations (e.g., solvent toxicity in cell assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.